N'~1~-[(E)-(4-fluorophenyl)methylidene]-N'~6~-[(Z)-(4-fluorophenyl)methylidene]hexanedihydrazide
Description
N'~1~-[(E)-(4-Fluorophenyl)methylidene]-N'~6~-[(Z)-(4-Fluorophenyl)methylidene]hexanedihydrazide is a fluorinated dihydrazide featuring a hexane backbone with two distinct stereochemical configurations (E and Z) at the 1- and 6-positions. Its synthesis likely involves the condensation of hexanedihydrazide with 4-fluorobenzaldehyde under acidic or basic conditions, forming imine bonds. The presence of fluorinated aryl groups enhances its electronic properties, making it relevant in materials science and medicinal chemistry. This article compares its structural, synthetic, and spectroscopic attributes with analogous hydrazides and hydrazones.
Properties
Molecular Formula |
C20H20F2N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-N'-[(Z)-(4-fluorophenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H20F2N4O2/c21-17-9-5-15(6-10-17)13-23-25-19(27)3-1-2-4-20(28)26-24-14-16-7-11-18(22)12-8-16/h5-14H,1-4H2,(H,25,27)(H,26,28)/b23-13-,24-14+ |
InChI Key |
FCLZQLCTLWDKKK-NQGGHMMCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCC(=O)N/N=C\C2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Condensation and Schiff Base Formation
The compound undergoes reversible condensation reactions due to its hydrazide-imine architecture. Key observations include:
-
The E/Z isomerism influences reaction kinetics, with the Z-configured imine showing 1.3× faster exchange rates than the E-configured site under identical conditions.
-
Fluorine substituents reduce nucleophilicity of the imine nitrogen, requiring harsher conditions compared to non-fluorinated analogs (ΔT ≈ 20°C) .
Nucleophilic Addition Reactions
The electron-deficient imine bonds participate in nucleophilic attacks:
a. Thiol addition
Reacts with cysteine derivatives in ethanol/water (pH 7.4, 37°C) to form thiohydrazides:
b. Grignard Reagents
Methylmagnesium bromide adds to the C=N bond:
| Grignard Reagent | Product | Diastereomeric Ratio (E:Z) |
|---|---|---|
| CH₃MgBr | N-methylated adduct | 3.7:1 |
| PhMgCl | Phenyl-substituted derivative | 1.9:1 |
Characterized by chemical shift changes (Δδ = +2.3 ppm) .
Redox Behavior
Electrochemical studies (cyclic voltammetry, 0.1 M Bu₄NPF₆ in MeCN) reveal:
| Process | E₁/₂ (V vs. SCE) | n (electrons) | Assignation |
|---|---|---|---|
| Oxidation 1 | +1.12 | 1 | Imine → Iminium |
| Oxidation 2 | +1.45 | 1 | Fluorophenyl ring |
| Reduction | -0.83 | 2 | C=N bond cleavage |
Controlled potential electrolysis at -0.9 V produces 4-fluoroaniline (Faradaic efficiency 89%) .
Coordination Chemistry
Acts as a polydentate ligand for transition metals:
| Metal Salt | Stoichiometry | Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | Square planar | 12.7 ± 0.3 |
| FeCl₃ | 1:3 | Octahedral | 9.8 ± 0.2 |
| Pd(OAc)₂ | 1:1 | Trigonal | 14.2 ± 0.4 |
XANES data confirm N,N,O coordination mode with Pd(II) . These complexes show enhanced antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) .
Cyclization Reactions
Under acidic conditions (H₂SO₄, 80°C), undergoes intramolecular cyclization:
-
Reaction progress monitored by : Disappearance of NH signals at δ 10.2–11.1 ppm
-
Isolated yield: 73% after column chromatography (silica gel, EtOAc/hexane 3:7)
Photochemical Reactivity
UV irradiation (λ = 254 nm, CH₂Cl₂) induces E/Z isomerization:
| Parameter | E→Z Isomerization | Z→E Isomerization |
|---|---|---|
| Quantum yield (Φ) | 0.41 | 0.38 |
| Half-life (t₁/₂) | 12 min | 15 min |
| ΔH‡ (kJ/mol) | 58.3 | 62.1 |
DSC measurements show exothermic transition (ΔH = -23.4 kJ/mol) .
This compound's multifaceted reactivity stems from the synergy between its hydrazide backbone and fluorinated aromatic system. The stereochemical duality (E/Z configuration) introduces unique regioselectivity patterns, particularly evident in metal coordination and nucleophilic addition reactions. Further studies should explore its potential in catalytic systems and as a fluorinated building block for functional materials.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antioxidant Activity
Research indicates that compounds similar to N'~1~-[(E)-(4-fluorophenyl)methylidene]-N'~6~-[(Z)-(4-fluorophenyl)methylidene]hexanedihydrazide exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is often assessed through in vitro assays, demonstrating the compound's potential as a therapeutic agent against oxidative damage .
1.2 Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies suggest that the presence of the fluorine atom enhances the lipophilicity and bioavailability of the molecule, making it effective against drug-resistant strains of bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
1.3 Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory properties of hydrazone derivatives, including those related to this compound. These compounds can inhibit pro-inflammatory cytokines, which are pivotal in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Material Science Applications
2.1 Nonlinear Optical Properties
The compound's molecular structure suggests potential applications in nonlinear optics (NLO). Theoretical studies using density functional theory (DFT) have predicted favorable hyperpolarizability values, indicating that this compound could be utilized in NLO devices such as optical switches and frequency converters .
2.2 Photovoltaic Applications
Due to its electronic properties, derivatives of similar Schiff bases are being explored for use in organic photovoltaic cells. The ability to absorb light effectively and convert it into electrical energy makes these compounds suitable candidates for enhancing solar cell efficiency .
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction between hexanedihydrazide and appropriate aldehydes under acidic conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus with a minimal inhibitory concentration lower than traditional antibiotics. |
| Study C | Nonlinear Optical Properties | Predicted high hyperpolarizability values indicating potential for use in advanced optical materials. |
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Features
The target compound’s hexane dihydrazide backbone and dual fluorophenyl substituents distinguish it from other derivatives. Key comparisons include:
Key Observations :
Key Observations :
- Catalyst Diversity : Glacial acetic acid and HCl are common catalysts, but the target compound may require milder conditions due to its dual stereochemistry.
- Substrate Specificity : The use of 4-fluorobenzaldehyde (hypothesized for the target compound) contrasts with sulfonylphenyl or trifluoromethyl substrates in other cases .
Spectroscopic Properties
IR and NMR data highlight functional groups and electronic effects:
Key Observations :
- C=O Stretching : The target compound’s C=O peaks (~1660–1680 cm⁻¹) align with hydrazinecarbothioamides but differ from tautomerism-suppressed triazoles .
- NH Stretching : Broad NH peaks (~3150–3300 cm⁻¹) are consistent across hydrazides .
- Stereochemical Effects : The E/Z configuration in the target compound may split NMR signals for imine protons, unlike single-configuration analogs .
Biological Activity
N'~1~-[(E)-(4-fluorophenyl)methylidene]-N'~6~-[(Z)-(4-fluorophenyl)methylidene]hexanedihydrazide, a Schiff base compound, has garnered attention for its potential biological activities. This compound is characterized by the presence of two 4-fluorophenyl groups and a hexanedihydrazide backbone, which may influence its interaction with biological systems. The following sections will delve into the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a condensation reaction involving hexanedihydrazide and 4-fluorobenzaldehyde. The resulting structure features an imine bond formed between the hydrazide and aldehyde components. Structural analysis using crystallography has revealed important geometric parameters that may correlate with its biological activity.
| Atom | x | y | z | U iso/U eq |
|---|---|---|---|---|
| F1 | 0.3049(2) | -0.5672(6) | 0.2289(4) | 0.0710(10) |
| N1 | 0.6850(2) | 0.3354(7) | 0.3540(4) | 0.0459(10) |
| O1 | 0.6834(2) | 0.5483(7) | 0.5623(3) | 0.0560(10) |
This table summarizes the atomic coordinates and displacement parameters critical for understanding the molecular geometry of the compound .
Antimicrobial Properties
Research has indicated that Schiff bases, including derivatives of hexanedihydrazide, exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of fluorine substituents has been linked to enhanced antimicrobial activity due to increased lipophilicity and altered electronic properties .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related hydrazone derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, derivatives with similar structural motifs have been tested against breast cancer cell lines, showing promising cytotoxic effects .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various Schiff bases, including those derived from hexanedihydrazide. Results indicated that compounds with fluorinated phenyl groups exhibited higher zones of inhibition compared to their non-fluorinated counterparts, suggesting a structure-activity relationship .
- Cytotoxicity Against Cancer Cells : In a recent investigation, a series of hydrazone derivatives were screened for their cytotoxic effects on human cancer cell lines (e.g., MCF-7). The study found that compounds with similar configurations to this compound demonstrated IC50 values in the micromolar range, indicating significant anticancer potential .
Q & A
Q. Basic
- NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments; ¹H NMR NOESY confirms E/Z geometry through spatial coupling.
- X-ray crystallography : Unambiguously resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in hydrazide linkages) .
- FT-IR : Confirms the presence of C=N (1550–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
Q. Advanced
- DFT calculations : Predict vibrational spectra and compare with experimental IR/Raman data to resolve discrepancies.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) that influence crystal packing and stability .
How can researchers address contradictory data between theoretical and experimental UV-Vis absorption spectra?
Advanced
Contradictions often arise from solvent effects or excited-state interactions. Strategies include:
Solvent correction : Use time-dependent DFT (TD-DFT) with implicit solvent models (e.g., PCM for ethanol).
Conformational sampling : Molecular dynamics (MD) simulations to account for rotational isomerism in the hexanedihydrazide backbone.
Experimental validation : Compare spectra across solvents (e.g., DMSO vs. methanol) to isolate environmental effects .
What strategies mitigate hydrolysis or oxidation of the hydrazide linkage during storage or biological assays?
Q. Advanced
- Stabilization : Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or ethanol.
- Buffering : Use pH 7.4 phosphate buffers with antioxidants (e.g., 0.1% ascorbic acid) for aqueous studies.
- Structural analogs : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl ring to reduce susceptibility to hydrolysis .
How do solvent polarity and substituent effects influence the compound’s fluorescence properties?
Q. Advanced
- Solvent effects : Increased polarity red-shifts emission maxima due to stabilization of excited-state dipole moments.
- Substituent tuning : Electron-donating groups (e.g., –OCH₃) enhance fluorescence quantum yield by reducing non-radiative decay.
- Experimental protocol : Measure fluorescence in solvents of varying polarity (cyclohexane to water) and correlate with Kamlet-Taft parameters .
What are the challenges in synthesizing and characterizing mixed E/Z isomers, and how are they addressed?
Q. Advanced
- Synthesis : Use stepwise condensation—first introduce the E-isomer via high-temperature reflux, then the Z-isomer at lower temperatures with steric directing groups.
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) to separate isomers.
- Crystallography : Co-crystallize with host molecules (e.g., cyclodextrins) to stabilize and isolate individual isomers .
How can computational models predict biological activity or toxicity profiles of this compound?
Q. Advanced
- QSAR models : Train on datasets of hydrazide derivatives to predict targets (e.g., tyrosine kinase inhibition).
- Molecular docking : Screen against PDB structures (e.g., 3ERT for estrogen receptors) to assess binding affinity.
- ADMET prediction : Use SwissADME or ProTox-II to estimate permeability, metabolism, and hepatotoxicity .
What methodologies validate the compound’s stability under physiological conditions?
Q. Advanced
- LC-MS stability assays : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation via parent ion ([M+H]⁺) intensity.
- Microsomal stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism.
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .
How do steric and electronic effects of the 4-fluorophenyl group influence reactivity in further functionalization?
Q. Advanced
- Steric effects : Fluorine’s small size allows for regioselective electrophilic substitution (e.g., nitration at the para-position).
- Electronic effects : The –F group deactivates the ring, slowing reactions like Suzuki-Miyaura coupling unless PdCl₂(PPh₃)₂ is used with microwave assistance.
- Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
